2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol is an organic compound characterized by its ether and alcohol functional groups. Its molecular formula is C14H22O2, and it features a phenoxy group attached to an ethanol moiety. The presence of the bulky 1,1-dimethylpropyl group contributes to its unique properties and potential applications in various chemical processes .
-[4-(1,1-Dimethylpropyl)phenoxy]ethanol, also known as p-tert-amylphenoxyethanol (PTAP) or 2-(4-(1,1-dimethyl-3-phenyl)butyl)phenoxyethanol, is an organic compound with the molecular formula C₁₃H₂₀O₂.
For more information on the properties and safety of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol, you can refer to the following resources:
2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol exhibits notable biological activities. It has been studied for its potential antimicrobial properties and as a component in formulations aimed at enhancing skin penetration for therapeutic agents. The compound's structure allows it to interact effectively with biological membranes, which may enhance its efficacy in pharmaceutical applications .
The synthesis of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol generally involves several steps:
Studies on the interactions of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol with other compounds have shown that it can enhance the solubility and stability of various active pharmaceutical ingredients. Its ability to interact with biological membranes also suggests potential uses in drug delivery systems. Research indicates that it may facilitate the absorption of drugs through skin barriers when used in topical formulations .
Several compounds share structural similarities with 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Phenoxyethanol | Simple phenoxy group without bulky substituents | Lacks steric hindrance; more soluble in water |
2-[4-(2,2-Dimethylpropyl)phenoxy]ethanol | Similar structure but different alkyl group | Different steric effects leading to varied reactivity |
Ethylene glycol monophenyl ether | Contains ethylene glycol moiety | More hydrophilic; used primarily as an anesthetic |
The unique bulky 1,1-dimethylpropyl group in 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol provides distinct physical and chemical properties that differentiate it from these similar compounds. This structural feature influences its solubility, reactivity, and biological activity.